N-Nitrosodiisobutylamine
Description
Historical Context of Nitrosamine (B1359907) Carcinogenicity Research
The investigation into the carcinogenicity of nitrosamines dates back to the mid-20th century. In 1956, the carcinogenic potential of N-nitrosodimethylamine (NDMA) was first reported by Magee and Barnes. adventchembio.com This discovery spurred extensive research into the biological activities of various N-nitroso compounds. By the 1960s, studies had demonstrated that a significant majority of the more than 300 nitrosamines tested in animal bioassays were found to be carcinogenic. fda.gov This historical work established the foundation for the ongoing scientific scrutiny of nitrosamines, including the more recent concerns regarding their presence as impurities in some pharmaceutical products, which came to prominence in 2018. adventchembio.comlgcstandards.com
Scope and Research Focus on N-Nitrosodiisobutylamine
Research on this compound has been multifaceted, touching upon its carcinogenic potential, metabolic pathways, and analytical detection. Studies have explored its effects in animal models, although some research indicates that at certain doses, it was not significantly carcinogenic in comparison to other potent nitrosamines. acs.orgacs.org The metabolic activation of nitrosamines, a key step in their carcinogenicity, is a central area of investigation. This process often involves enzymatic hydroxylation, leading to the formation of reactive species that can interact with DNA. acs.orgacs.orgfood.gov.uk The development of sensitive analytical methods is also a critical research focus to detect and quantify NDIBA and other nitrosamines in various matrices. nih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 997-95-5 | scbt.comriverxlab.com |
| Molecular Formula | C8H18N2O | scbt.comriverxlab.com |
| Molecular Weight | 158.24 g/mol | scbt.comriverxlab.com |
| Alternate Names | Diisobutylnitrosamine, N,N-Diisobutylnitrosamine | cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(2-methylpropyl)nitrous amide | |
|---|---|---|
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InChI |
InChI=1S/C8H18N2O/c1-7(2)5-10(9-11)6-8(3)4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZCLFRMPCBSDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90244219 | |
| Record name | N-Nitrosodiisobutylamine | |
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Molecular Weight |
158.24 g/mol | |
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Vapor Pressure |
0.04 [mmHg] | |
| Record name | N-Nitrosodiisobutylamine | |
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CAS No. |
997-95-5 | |
| Record name | N-Nitrosodiisobutylamine | |
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| Record name | N-Nitrosodiisobutylamine | |
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| Record name | N-Nitrosodiisobutylamine | |
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| Record name | N-Nitrosodiisobutylamine | |
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| Record name | Diisobutylnitrosoamine | |
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| Record name | N-NITROSODIISOBUTYLAMINE | |
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Environmental Occurrence and Formation Pathways of N Nitrosodiisobutylamine
Formation Mechanisms of N-Nitrosamines
The formation of N-nitrosamines, including NDiBA, is a complex process governed by specific chemical reactions involving precursor compounds and nitrosating agents.
Nitrosation Reactions Involving Amines and Nitrosating Agents
The fundamental chemical reaction leading to the formation of N-nitrosamines is known as nitrosation. This reaction typically involves a secondary or tertiary amine reacting with a nitrosating agent. usp.orgfda.gov In the case of N-Nitrosodiisobutylamine, the precursor amine is diisobutylamine (B89472). rsc.org
Nitrosating agents are substances that can donate a nitroso group (-N=O). Common nitrosating agents in the environment include nitrite (B80452) (NO₂⁻) and various oxides of nitrogen (e.g., dinitrogen trioxide, N₂O₃). eeer.org The reaction is often acid-catalyzed, as acidic conditions facilitate the formation of more potent nitrosating species from nitrite. eeer.org For instance, in an acidic environment, nitrite can be converted to nitrous acid (HNO₂), which can then form the highly reactive nitrosonium ion (NO⁺), a powerful electrophile that readily attacks the nitrogen atom of a secondary amine like diisobutylamine to form the stable N-nitrosamine. eeer.org
The general mechanism for the nitrosation of a secondary amine (R₂NH) can be represented as follows:
NO₂⁻ + 2H⁺ ⇌ H₂NO₂⁺ ⇌ H₂O + NO⁺
R₂NH + NO⁺ → R₂N-NO + H⁺
Kinetic studies have been conducted on the nitrosation of various secondary amines, including diisobutylamine, to understand the reaction rates under different conditions. rsc.org These studies help in predicting the likelihood and extent of NDiBA formation in various environments.
Role of Precursors in Formation
The primary precursor for the formation of this compound is the secondary amine, diisobutylamine . rsc.orgnih.gov The presence and concentration of this precursor are critical factors determining the potential for NDiBA formation. Diisobutylamine can be found in the environment from both natural and anthropogenic sources. It is used as a chemical intermediate in the manufacturing of certain agricultural and pharmaceutical products. rsc.org It has also been detected in some foods and soil. rsc.org
The availability of nitrosating agents is the other crucial component. Nitrites and nitrates (which can be reduced to nitrites) are widespread in the environment. They are naturally present in soil and water and are also used as food preservatives, particularly in cured meats. afmps.bedtu.dk Oxides of nitrogen are common air pollutants resulting from combustion processes. The co-occurrence of diisobutylamine and these nitrosating agents creates the potential for the formation of this compound.
Environmental Presence and Sources
This compound has been detected in various environmental matrices, indicating multiple pathways for its formation and dissemination.
Occurrence in Water Systems, Including Disinfection By-Products
N-nitrosamines are a class of disinfection by-products (DBPs) that can form during water treatment processes. eeer.orgnih.gov While N-nitrosodimethylamine (NDMA) is the most commonly studied and detected nitrosamine (B1359907) in drinking water, other nitrosamines, including NDiBA, can also be formed. The use of chloramine (B81541) as a disinfectant, in particular, has been linked to the formation of N-nitrosamines. researchgate.net
The formation of NDiBA as a DBP is dependent on the presence of its precursor, diisobutylamine, in the source water. cdc.gov Industrial wastewater discharges can be a significant source of amine precursors in water bodies. epa.govsemanticscholar.org Although specific quantitative data for NDiBA in drinking water is limited in publicly available literature, analytical methods have been developed to detect a range of nitrosamines, including NDiBA, at very low concentrations (ng/L) in water samples. researchgate.net
A study on industrial wastewater discharges in Switzerland detected several N-nitrosamines, although NDiBA was not among those found above the limit of quantification in that particular study, which highlights the variability in the presence of specific nitrosamines depending on the industrial activities in a given region. nih.govepfl.ch
Formation in Food Matrices and Dietary Exposure
Food is a recognized source of human exposure to N-nitrosamines. afmps.bedtu.dk this compound has been identified in various food products, although typically at low concentrations. nih.gov The formation of NDiBA in food is primarily linked to the presence of its precursor, diisobutylamine, and the addition of nitrites as preservatives, a common practice in the curing of meat products. rsc.org
High temperatures, such as those used in frying, can accelerate the formation of nitrosamines in foods containing both amines and nitrites. eeer.org Fishery products have also been identified as a food category where this compound has been detected. rsc.org
The table below presents a summary of findings from a study on the occurrence of various N-nitrosamines in cured meat products. While this particular study did not detect NDiBA, it provides context for the range of nitrosamines found in such food items.
| N-Nitrosamine | Mean Concentration (µg/kg) |
| N-Nitrosodimethylamine (NDMA) | 0.5 |
| N-Nitrosopiperidine (NPIP) | 0.3 |
| N-Nitrosopyrrolidine (NPYR) | 0.2 |
| N-Nitrosodiethylamine (NDEA) | < 0.2 |
| N-Nitrosodibutylamine (NDBA) | < 0.2 |
| N-Nitrosomorpholine (NMOR) | < 0.2 |
| N-Nitrosodi-n-propylamine (NDPA) | < 0.2 |
| This compound (NDiBA) | Not Detected |
| Data adapted from a study on cured meat products. The absence of detection does not preclude its presence in other food items or under different processing conditions. |
Industrial and Anthropogenic Sources
Industrial activities are a primary source of both N-nitrosamine precursors and, in some cases, the direct release of N-nitrosamines into the environment. rsc.org The manufacturing and use of diisobutylamine in various industries can lead to its presence in industrial wastewater. rsc.orgepa.gov If this wastewater also contains nitrosating agents, or is discharged into environments where they are present, NDiBA can be formed. epa.gov
Industries such as rubber and tire manufacturing, metalworking, and pesticide production have been associated with the formation and release of various N-nitrosamines. researchgate.net A study of industrial wastewater in Switzerland found significant concentrations of several N-nitrosamines in the effluents of chemical and pharmaceutical manufacturing plants, as well as facilities treating chemical wastes. nih.govepfl.ch Although NDiBA was not quantified in this specific study, it underscores the potential for industrial discharges to be a significant source of a range of N-nitrosamines. The table below summarizes the concentration ranges of some N-nitrosamines detected in the effluents of eight industrial sites in that study.
| N-Nitrosamine | Concentration Range (µg/L) |
| N-Nitrosodimethylamine (NDMA) | |
| N-Nitrosodiethylamine (NDEA) | |
| N-Nitrosodibutylamine (NDBA) | |
| N-Nitrosomorpholine (NMOR) | |
| Data from a 2023 study on industrial N-nitrosamine discharges in Switzerland. LOD = Limit of Detection. nih.govepfl.ch |
Formation in Pharmaceutical Products
The formation of this compound in pharmaceutical products is a complex process that hinges on the presence of specific precursors and reaction conditions. The primary pathway involves the nitrosation of diisobutylamine, a secondary amine. This amine can be present as an impurity or a degradation product of raw materials, intermediates, or the active pharmaceutical ingredient (API) itself.
The nitrosating agent is typically derived from nitrite impurities found in various components of a drug product. nih.govpharmaexcipients.com Nitrites (such as sodium nitrite) can be present in trace amounts in commonly used excipients, which are the inactive substances that serve as the vehicle or medium for a drug. nih.govpharmaexcipients.com Under acidic conditions, nitrites can form nitrous acid (HNO₂), which is a potent nitrosating agent. researchgate.net The reaction between the secondary amine (diisobutylamine) and the nitrosating agent leads to the formation of this compound.
Several factors within the pharmaceutical manufacturing process and the drug product formulation can contribute to the formation of NDiBA:
Excipient-Related Impurities : The level of nitrite impurities can vary significantly between different types of excipients and even between different suppliers of the same excipient. nih.gov This variability is a critical factor in assessing the risk of nitrosamine formation. nih.gov
API and Intermediate Purity : The synthesis route of the API may involve reagents or produce byproducts that are secondary or tertiary amines, such as diisobutylamine. If not adequately purged, these can remain as impurities and serve as precursors for NDiBA.
Solvents and Water : Water and solvents used in the manufacturing process can also be a source of nitrite impurities. pharmaexcipients.com
Packaging Materials : Certain packaging materials, such as nitrocellulose blister lidding, have been identified as potential sources of nitrosating agents.
Factors Influencing this compound Formation and Stability
The formation and persistence of this compound in a pharmaceutical product are not static but are influenced by a range of chemical and physical factors. Understanding these determinants is crucial for developing effective control and mitigation strategies.
Chemical and Environmental Determinants
The chemical environment within a drug product plays a pivotal role in both the formation and degradation of NDiBA. Key factors include pH, the presence of catalysts or inhibitors, and exposure to light.
pH: The rate of nitrosation of secondary amines is highly dependent on pH. The reaction is most pronounced under acidic conditions, generally with an optimal pH of around 3-4. researchgate.net In a highly acidic environment, the concentration of the active nitrosating species, nitrous anhydride (B1165640) (N₂O₃), formed from nitrous acid, is maximized. Conversely, at neutral or alkaline pH, the formation of N-nitrosamines is significantly reduced. Studies on the closely related compound N-Nitrosodibutylamine (NDBA) have shown that it is more stable in neutral or alkaline aqueous solutions compared to acidic solutions. usp.org The photodegradation rate of NDBA has also been observed to be influenced by pH, with lower pH favoring photolytic degradation. oak.go.kr
Light Exposure: N-nitrosamines as a class of compounds are known to be sensitive to light, particularly ultraviolet (UV) light. oak.go.kr Exposure to light can lead to the degradation of these compounds. Therefore, storing pharmaceutical products in light-resistant packaging is a critical measure to prevent both the formation and degradation of NDiBA into other potentially harmful substances.
Inhibitors and Catalysts: The presence of certain chemical species can either inhibit or catalyze the formation of N-nitrosamines. Antioxidants such as ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E) have been shown to inhibit nitrosamine formation by competing for the nitrosating agent. bohrium.comnih.govnih.gov Conversely, other substances, such as formaldehyde (B43269), which can be present as an impurity in excipients, may potentially catalyze the nitrosation reaction under certain conditions. pharmaexcipients.com
| Factor | Influence on this compound Formation/Stability | Research Findings Summary |
| pH | Formation is favored in acidic conditions (optimal pH ~3-4). Stability is generally greater in neutral to alkaline conditions. researchgate.netusp.org | The nitrosation of secondary amines is acid-catalyzed. For the related N-Nitrosodibutylamine, photodegradation is more rapid at lower pH. oak.go.kr |
| Light (UV) | Can cause degradation of N-nitrosamines. oak.go.kr | N-nitrosamines are generally photolabile. Light-resistant packaging is recommended. |
| Inhibitors | Antioxidants like ascorbic acid and alpha-tocopherol can reduce formation. bohrium.comnih.govnih.gov | These compounds react with nitrosating agents, preventing them from reacting with amines. |
| Catalysts | Certain impurities, such as formaldehyde, may potentially catalyze the reaction. pharmaexcipients.com | The role of formaldehyde from excipients is a possible but not fully established risk factor. pharmaexcipients.com |
Role of Heat Treatment and Processing Conditions
Manufacturing processes, particularly those involving heat and moisture, can significantly impact the formation of this compound.
Heat and Temperature: Elevated temperatures can accelerate the chemical reactions leading to nitrosamine formation. nih.govresearchgate.net This is a concern during manufacturing steps that involve heating, such as drying, as well as during the storage of the final drug product, especially in warmer climates. Studies on other nitrosamines have demonstrated a substantial increase in their levels in drug products when stored under accelerated stability conditions (e.g., higher temperature and humidity).
Wet Granulation: Wet granulation is a common manufacturing process used to improve the flow and compression characteristics of powder blends for tablet formation. However, this process brings together the necessary components for nitrosation: the amine precursor, the nitrite impurity from excipients, and water, which acts as a solvent and facilitates the reaction. The subsequent drying step, which involves heat, can further promote the formation of N-nitrosamines. Due to these factors, wet granulation is considered a higher-risk process for nitrosamine formation compared to direct compression or dry granulation. researchgate.net
| Manufacturing Process/Condition | Risk Level for Nitrosamine Formation | Rationale |
| Wet Granulation | High | Brings amine precursors, nitrite impurities, and water into close contact, facilitating reaction. The subsequent drying step with heat further accelerates formation. researchgate.net |
| Drying | Moderate to High | Elevated temperatures increase the rate of the nitrosation reaction. researchgate.net |
| Direct Compression | Low | Involves minimal use of liquid and no heat, reducing the opportunity for the reaction to occur. researchgate.net |
| Dry Blending/Granulation | Low | Does not involve the use of a liquid binder, thus limiting the mobility of reactants. researchgate.net |
| High-Temperature Storage | Moderate to High | Can lead to the formation and degradation of nitrosamines over the product's shelf-life. |
Toxicological Profiles and Carcinogenic Potential of N Nitrosodiisobutylamine
General Principles of N-Nitrosamine Carcinogenesis
N-nitrosamines, a class of compounds characterized by the N–N=O functional group, are potent carcinogens in a wide range of animal species. acs.orgwho.int Their ability to induce cancer is not direct; they require metabolic activation to exert their carcinogenic effects. nih.govunito.it This bioactivation is a critical initiating step in the complex process of N-nitrosamine carcinogenesis. acs.orgunito.it
The primary pathway for metabolic activation is α-hydroxylation, a reaction predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues. nih.govunito.itresearchgate.net This enzymatic reaction occurs on the carbon atom adjacent (in the alpha position) to the nitroso group. food.gov.uk The resulting α-hydroxynitrosamine is an unstable intermediate that undergoes spontaneous decomposition. acs.orgunito.it
This decomposition generates a highly reactive electrophilic species, typically a diazonium ion. acs.orgfood.gov.uk These reactive intermediates can then readily attack nucleophilic sites on biological macromolecules, most critically deoxyribonucleic acid (DNA). nih.govnih.gov The covalent binding of these electrophiles to DNA results in the formation of DNA adducts. researchgate.netnih.gov
Several types of DNA adducts can be formed, but O⁶-alkylguanine adducts, such as O⁶-methylguanine, are considered to be particularly significant in the initiation of cancer. researchgate.netnih.gov If these adducts are not removed by cellular DNA repair mechanisms before cell division, they can cause miscoding during DNA replication, leading to permanent somatic mutations. unito.it The accumulation of such mutations in critical genes that regulate cell growth and differentiation can ultimately lead to neoplastic transformation and tumor development. unito.it The concept that oxidation at the alpha-carbon is a crucial step in carcinogenesis is widely supported by structure-activity relationship studies within the nitrosamine (B1359907) class. researchgate.net
Carcinogenicity Studies on N-Nitrosodiisobutylamine
The carcinogenic potential of this compound (NDIBA) has been investigated in animal studies, though the findings suggest it is a compound of relatively weak carcinogenic activity compared to other well-studied nitrosamines. Some studies have concluded that at the doses administered to rodents, NDIBA was not significantly carcinogenic. researchgate.netacs.org However, other assessments classify it as a weak carcinogen. researchgate.net The European Food Safety Authority (EFSA) notes that acyclic non-volatile N-nitrosamines, a group that includes NDIBA, have been shown to be carcinogenic in multiple organs of rodents. food.gov.uk This indicates that while NDIBA may not be as potent as other nitrosamines, it is recognized as having carcinogenic properties.
Table 1: Summary of Carcinogenicity Findings for this compound
| Finding Category | Observation | Source(s) |
| Overall Assessment | Classified as a "Positive (weak carcinogen)". | researchgate.net |
| Study Outcomes | Found to be not significantly carcinogenic at the doses tested in some studies. | researchgate.netacs.org |
| Class Assessment | As an acyclic non-volatile nitrosamine, it belongs to a group considered carcinogenic in rodents. | food.gov.uk |
| Genotoxicity | Indirect evidence from structure-activity relationships suggests potential genotoxic activity. | food.gov.uk |
When compared to other structurally related N-nitrosamines, NDIBA demonstrates significantly lower carcinogenic potency. In a comparative study, NDIBA did not show significant carcinogenic activity in rats at the tested doses. acs.org This is in stark contrast to compounds like N-nitrosodiethylamine (NDEA) and the cyclic nitrosamine N-nitrosohexamethyleneimine, which are potent carcinogens that induce a spectrum of tumors in organs such as the liver, esophagus, and nasal turbinates. acs.org Generally, acyclic nitrosamines with dimethyl and diethyl groups are reported to be more genotoxic and mutagenic than those with longer alkyl chains, like NDIBA. food.gov.uk
This compound has been identified as a carcinogen in rodent models. food.gov.uk However, detailed comparative studies on the specific responses of different animal species, such as rats versus hamsters, to NDIBA are not extensively detailed in the available literature. General patterns of nitrosamine carcinogenicity show significant species-specific differences in target organ susceptibility. For instance, the esophagus is a frequent target for many nitrosamines in rats, whereas the hamster esophagus is rarely affected. acs.org
Specific dose-response studies detailing tumor incidence at various exposure levels of this compound are limited. The characterization of NDIBA as a "weak carcinogen" and the finding that it was "not significantly carcinogenic" in certain experimental setups suggest that the doses used in those particular studies may have been below the threshold required to induce a statistically significant tumor response. researchgate.netacs.orgresearchgate.net This implies a dose-response relationship where higher doses would likely be needed to produce a notable carcinogenic effect, a characteristic typical of weaker carcinogens.
Organotropism and Tumor Induction
Organotropism, the tendency of a carcinogen to selectively affect specific organs, is a key feature of N-nitrosamine carcinogenesis that depends on chemical structure and metabolic pathways within different tissues. acs.org
For this compound, studies in rodents have identified several target organs. As part of the group of acyclic non-volatile N-nitrosamines, NDIBA has been shown to induce tumors in the following tissues:
Liver food.gov.uk
Upper and lower respiratory tract food.gov.uk
Esophagus food.gov.uk
Forestomach food.gov.uk
The liver is a primary target for many nitrosamines due to its high concentration of metabolic CYP enzymes responsible for their bioactivation. food.gov.ukeuropa.eu
Table 2: Identified Target Tissues of this compound in Rodents
| Organ System | Target Tissue/Organ | Source |
| Digestive | Liver, Esophagus, Forestomach | food.gov.uk |
| Respiratory | Upper and Lower Respiratory Tract | food.gov.uk |
Factors Influencing Organ Specificity
The organ-specific carcinogenic effects of N-nitrosamines are a well-documented phenomenon, although specific research on this compound is limited. nih.gov By examining closely related compounds and general principles of nitrosamine toxicology, the factors influencing which organs develop tumors can be elucidated. The primary determinants of organ specificity for N-nitrosamines are the site of metabolic activation, the subsequent formation and persistence of DNA adducts, and the efficiency of tissue-specific DNA repair mechanisms. mdpi.comhesiglobal.org
The metabolic activation of nitrosamines is a prerequisite for their carcinogenic activity and is primarily carried out by the cytochrome P450 (CYP) family of enzymes. hesiglobal.orgresearchgate.net These enzymes are not uniformly distributed throughout the body; their expression levels can vary significantly between different organs and even among different cell types within the same organ. This differential expression of CYP isozymes is a major factor in determining where the ultimate carcinogen is formed. For many nitrosamines, the liver is a primary target due to its high concentration of metabolizing enzymes. cdc.gov However, other tissues, such as the lungs and esophagus, also possess the enzymatic machinery to activate nitrosamines, leading to tumor formation in these locations. nih.govosha.gov
For instance, studies on N-nitrosodi-n-butylamine, a structural isomer of this compound, have shown that it induces tumors in the liver, respiratory tract, and notably, the urinary bladder. nih.gov The high incidence of bladder cancer is particularly informative. While the bladder itself may have low metabolic activity for this compound, it is hypothesized that stable metabolites are formed in the liver, transported through the bloodstream to the kidneys, and then excreted in the urine. These metabolites can then be converted into the ultimate carcinogen within the acidic environment of the urine or by enzymes present in the bladder epithelium, leading to localized DNA damage and tumor initiation. This highlights that the site of tumor induction is not always the primary site of metabolism.
The carcinogenic potential of N-nitrosamines is mediated by the formation of reactive electrophilic intermediates that can alkylate cellular macromolecules, including DNA. mdpi.com The formation of DNA adducts, particularly at the O⁶-position of guanine, is a critical initiating event in mutagenesis and carcinogenesis. hesiglobal.org The extent and persistence of these adducts in a given tissue are directly related to the likelihood of tumor development. Tissues that can efficiently repair this type of DNA damage are less susceptible to the carcinogenic effects of nitrosamines.
The primary enzyme responsible for repairing O⁶-alkylguanine adducts is O⁶-alkylguanine-DNA alkyltransferase (AGT). The activity of AGT varies among different tissues and species, which can explain some of the observed differences in organ specificity. Tissues with low levels of AGT will have more persistent O⁶-alkylguanine adducts, leading to a higher probability of mutations in critical genes during DNA replication.
Data Tables
Table 1: Organ-Specific Carcinogenicity of Selected N-Nitrosamines in Animal Models This table presents data for N-nitrosamines structurally related to this compound to infer potential target organs.
| Compound | Animal Species | Primary Target Organs for Carcinogenicity |
| N-Nitrosodi-n-butylamine | Rat, Mouse, Hamster, Guinea Pig | Urinary Bladder, Liver, Esophagus, Respiratory Tract nih.gov |
| N-Nitrosodiethylamine | Rat, Mouse, Hamster, Pig, Dog | Liver, Respiratory Tract, Kidney, Upper Digestive Tract nih.gov |
| N-Nitrosodimethylamine | Rat, Mouse, Hamster | Liver, Kidney, Lung nih.gov |
Table 2: Relative Metabolic Activation of Nitrosamines in Different Tissues This table illustrates the general principle of differential metabolic activation in various tissues, a key determinant of organ specificity. Specific data for this compound is not available.
| Tissue | Relative Cytochrome P450 Activity | Potential for Nitrosamine Activation |
| Liver | Very High | High |
| Lung | Moderate | Moderate |
| Kidney | Moderate | Moderate |
| Esophagus | Low to Moderate | Moderate |
| Nasal Mucosa | High | High |
| Urinary Bladder | Very Low | Low (activation may depend on excreted metabolites) |
Genotoxicity and Mutagenesis Research on N Nitrosodiisobutylamine
Mechanisms of Genotoxicity
The genotoxicity of N-nitrosamines, including the presumed mechanism for N-Nitrosodiisobutylamine, is not direct but requires metabolic activation. nih.gov This bioactivation is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues. nih.gov The key mechanistic step is the enzymatic hydroxylation at the α-carbon position of the alkyl chains. nih.govnih.gov
This α-hydroxylation reaction generates an unstable α-hydroxy-nitrosamine intermediate. This intermediate then undergoes spontaneous decomposition, yielding an aldehyde and a highly reactive alkyldiazonium ion. nih.govmdpi.com This diazonium ion is a powerful alkylating agent that can covalently bind to nucleophilic sites on DNA bases.
The primary DNA adducts formed include N7-methylguanine, N3-methyladenine, and the highly mutagenic O6-methylguanine. nih.gov The formation of O6-alkylguanine is particularly significant, as this lesion can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. mdpi.com If these DNA lesions are not effectively repaired by cellular mechanisms such as O6-alkylguanine-DNA alkyltransferase (AGT) or base excision repair, they can become fixed as permanent mutations, initiating the process of carcinogenesis. The specific structure of the nitrosamine (B1359907) plays a critical role in its genotoxic potency, as different alkyl groups can influence the reactivity and DNA-binding capabilities of the resulting carbocations. nih.gov
In Vitro Genotoxicity Assays
In vitro assays are fundamental for screening the genotoxic potential of chemical compounds in a controlled laboratory setting. These tests utilize bacteria or cultured mammalian cells to detect various forms of genetic damage.
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemicals. lhasalimited.org The assay uses specific strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. Mutagenic compounds can cause reverse mutations, restoring the gene's function and allowing the bacteria to grow on an amino-acid-deficient medium.
For N-nitrosamines, standard Ames test protocols can have limited sensitivity. europa.euresearchgate.net Therefore, enhanced testing conditions are often recommended, which include:
Metabolic Activation: Using a higher concentration (e.g., 30%) of post-mitochondrial fraction (S9) from hamster liver, as it often provides more efficient metabolic activation for this class of compounds than rat liver S9. lhasalimited.orgusp.orgnih.gov
Assay Method: Employing the pre-incubation method, where the test compound, bacterial strain, and S9 mix are incubated together before being plated, which can increase the detection of short-lived reactive metabolites. nih.gov
| Compound | Assay | Test System | Metabolic Activation | Result | Citation |
|---|---|---|---|---|---|
| N-Nitrosodibutylamine (NDBA) | Bacterial Reverse Mutation Assay | Salmonella typhimurium | Required (S9) | Mutagenic | oup.com |
Studies using cultured mammalian cells provide further insight into a compound's genotoxic potential in a system that more closely resembles human physiology. These assays can detect a broader range of genetic endpoints, including gene mutations, chromosomal damage, and DNA strand breaks.
Research on N-Nitrosodibutylamine (NDBA) has been conducted across several human cell-based systems:
Human Lymphoblastoid TK6 Cells: In a study using TK6 cells engineered to express human CYP2A6, NDBA was found to be weakly genotoxic compared to other nitrosamines like N-nitrosodiethylamine (NDEA). nih.govsemanticscholar.org
Human HepaRG Cells: Metabolically competent human HepaRG cells, which express a range of CYP enzymes, have been used to test a panel of nitrosamines. In both 2D monolayer and 3D spheroid cultures, NDBA induced significant DNA damage, as measured by the CometChip® assay, and increased the frequency of micronuclei, indicating chromosomal damage. fda.govnih.gov The 3D spheroid model, which has higher CYP activity, proved to be more sensitive in detecting the genotoxicity of NDBA. fda.gov
ToxTracker Assay: The ToxTracker assay, a mammalian stem cell-based reporter assay, classified NDBA as genotoxic. nih.gov
These consistent findings across different human cell models demonstrate that NDBA is genotoxic in vitro following metabolic activation.
| Compound | Assay Type | Cell Line | Metabolic Activation System | Endpoint Measured | Result | Citation |
|---|---|---|---|---|---|---|
| N-Nitrosodibutylamine (NDBA) | Multiple Flow Cytometry Assays | Human TK6 cells expressing CYP2A6 | Endogenous (CYP2A6) | γH2A.X, Micronuclei, P53 activation | Weakly Genotoxic | nih.govsemanticscholar.org |
| N-Nitrosodibutylamine (NDBA) | CometChip® Assay | Human HepaRG (2D & 3D cultures) | Endogenous | DNA Strand Breaks | Positive | fda.govnih.gov |
| N-Nitrosodibutylamine (NDBA) | Micronucleus Assay | Human HepaRG (2D & 3D cultures) | Endogenous | Chromosomal Damage | Positive | fda.govnih.gov |
| N-Nitrosodibutylamine (NDBA) | ToxTracker Assay | Mouse Embryonic Stem Cells | Exogenous (Hamster S9) | DNA Damage, Oxidative Stress | Genotoxic | nih.gov |
In Vivo Mutagenicity Assays
In vivo assays are essential to confirm genotoxic effects in a whole-animal system, accounting for metabolic, distribution, and excretion processes that cannot be fully replicated in vitro.
Transgenic rodent (TGR) bioassays are a sophisticated tool for measuring gene mutations in vivo. diffundit.com Models such as the Big Blue® (cII locus) or MutaMouse (lacZ) mice and rats contain multiple copies of a bacterial reporter gene in every cell. swan.ac.ukconsensus.app After exposure to a test compound, DNA is isolated from various tissues, and the reporter genes are recovered. Mutations in these genes can be scored by observing phenotypic changes in bacteria, allowing for the quantification of mutant frequencies in different organs. nih.govresearchgate.net
The TGR assay is considered a gold standard for assessing in vivo mutagenicity and has been used to evaluate several N-nitrosamines, including N-nitrosodiethylamine (NDEA) and N-nitrosodimethylamine (NDMA). swan.ac.uknih.gov These studies have been crucial for dose-response analysis and for establishing points of departure for risk assessment. diffundit.comnih.gov While this methodology is highly applicable, specific TGR bioassay data for this compound or its isomer NDBA are not currently available in the public literature.
Beyond TGR assays, other in vivo methods are used to assess genetic damage. The in vivo micronucleus test evaluates chromosomal damage by measuring the formation of micronuclei (small, extra-nuclear bodies containing chromosome fragments or whole chromosomes) in red blood cells. nih.gov The Comet assay is another sensitive method used to measure DNA strand breaks in cells isolated from various tissues of treated animals. diffundit.comresearchgate.net
These assays can reveal organ-specific genotoxicity. For instance, studies on various N-nitrosamines have shown that they can induce DNA damage in target organs like the liver, kidney, and lung. nih.gov One study investigating several nitrosamines, including NDBA, in primary rat cells found evidence of metabolic activation in kidney and lung cells, though genotoxicity in kidney cells was observed at relatively low levels for the compounds that tested positive. nih.gov This highlights the importance of evaluating genetic damage in multiple tissues to understand the full toxicological profile of a compound.
Metabolic Activation and Dna Adduct Formation by N Nitrosodiisobutylamine
Metabolic Pathways and Biotransformation
The biotransformation of N-Nitrosodiisobutylamine is a critical prerequisite for its carcinogenic activity. Like other N-nitrosamines, it must undergo enzymatic conversion to become capable of alkylating DNA. nih.govumn.edu This metabolic activation is predominantly a Phase I reaction process. pjoes.com
The primary enzymes responsible for the metabolic activation of N-nitrosamines are members of the cytochrome P450 (CYP) superfamily of monooxygenases. nih.govmdpi.com These enzymes are found in high concentrations in the liver but are also present in virtually all tissues. mdpi.com Studies on analogous long-chain nitrosamines, such as N-nitrosodibutylamine (NDBA) and N-nitrosodipropylamine (NDPA), have identified specific CYP isoforms that catalyze their activation.
Notably, CYP2B1 has been shown to specifically catalyze the α-hydroxylation of these nitrosamines with high activity. nih.gov CYP2E1 also plays a role in the metabolism of these compounds. nih.govnih.gov While direct studies on this compound are limited, the metabolic pathways of structurally similar compounds strongly suggest the involvement of these or related CYP enzymes in its activation. The activity of these enzymes can vary significantly between individuals due to genetic polymorphisms and environmental factors, potentially influencing susceptibility to the carcinogenic effects of nitrosamines. mdpi.commdpi.com
Table 1: Cytochrome P450 Isoforms Involved in the Metabolism of N-Nitrosodialkylamines
| Nitrosamine (B1359907) | Key Cytochrome P450 Isoforms | Metabolic Reaction | Reference |
| N-nitrosodibutylamine (NDBA) | CYP2B1, CYP2E1 | α-Hydroxylation, N-dealkylation | nih.gov |
| N-nitrosodipropylamine (NDPA) | CYP2B1, CYP2E1 | α-Hydroxylation, N-dealkylation | nih.gov |
| N-nitrosodimethylamine (NDMA) | CYP2E1 | α-methyl hydroxylation | nih.gov |
| N-nitrosodiethylamine (NDEA) | CYP2E1, CYP2A6 | α-hydroxylation | mdpi.com |
The crucial, rate-limiting step in the metabolic activation of this compound is the enzymatic hydroxylation of the carbon atom immediately adjacent to the nitroso group (the α-carbon). researchgate.netchemrxiv.org This reaction, catalyzed by cytochrome P450 enzymes, converts the chemically stable parent nitrosamine into a highly unstable α-hydroxynitrosamine intermediate. nih.govresearchgate.net
The α-hydroxylation pathway is considered the principal route for the metabolic activation of carcinogenic nitrosamines. nih.govnih.gov The resulting α-hydroxy this compound is prone to spontaneous decomposition. It breaks down to form an aldehyde (isobutyraldehyde) and a corresponding alkyldiazohydroxide. nih.govresearchgate.net This decomposition initiates the formation of highly reactive electrophiles capable of damaging DNA. researchgate.netchemrxiv.org
Following α-hydroxylation, the spontaneous decomposition of the α-hydroxynitrosamine intermediate leads to the formation of a diazonium ion. nih.govresearchgate.netresearchgate.net For this compound, this would be an isobutyldiazonium ion. This intermediate is highly unstable and can further decompose by losing a molecule of nitrogen gas (N₂) to generate a highly electrophilic carbonium ion (also known as a carbocation). nih.govnih.gov
Metabolism studies of the related compound N-nitrosodi-n-propylamine have shown evidence for the formation of carbonium ions. nih.gov These reactive intermediates—the diazonium and carbonium ions—are the ultimate carcinogenic species. researchgate.net As potent electrophiles, they readily attack nucleophilic sites on DNA bases, leading to the formation of covalent DNA adducts. nih.gov
DNA Adducts and Molecular Interactions
The interaction of metabolically generated electrophiles with DNA is a central event in chemical carcinogenesis. The formation of DNA adducts can disrupt the normal structure and function of DNA, leading to mutations during replication if not properly repaired. nih.govmdpi.com
The reactive carbonium ions generated from this compound can alkylate various nucleophilic sites on DNA bases. While alkylation can occur at several positions, the formation of O⁶-alkylguanine adducts is considered particularly critical in the initiation of cancer. researchgate.netmdpi.com The O⁶-isobutylguanine adduct, formed from this compound, is a pro-mutagenic lesion because it can mispair with thymine (B56734) instead of cytosine during DNA replication, leading to G:C to A:T transition mutations. mdpi.com
Other DNA adducts, such as N⁷-alkylguanine, are also formed and are often more abundant. nih.gov However, N⁷-adducts are generally less mutagenic and are more readily removed by cellular repair mechanisms. nih.gov The probability of O⁶-alkylation of a specific guanine residue can be influenced by the local DNA sequence. nih.gov
Table 2: Major DNA Adducts Formed by Alkylating Nitrosamines
| Adduct Type | Significance | Repair Pathway | Reference |
| O⁶-Alkylguanine | Highly mutagenic, leads to G:C → A:T transitions | MGMT (Direct Reversal), Nucleotide Excision Repair | nih.govmdpi.com |
| N⁷-Alkylguanine | Most abundant adduct, less mutagenic, can lead to depurination | Base Excision Repair (BER) | nih.govnih.gov |
| O⁴-Alkylthymine | Mutagenic | MGMT (Direct Reversal) | researchgate.net |
| N³-Alkyladenine | Cytotoxic, blocks replication | Base Excision Repair (BER), ALKBH (Direct Reversal) | researchgate.netnih.gov |
The fate of DNA adducts is determined by the cell's capacity for DNA repair. nih.gov If adducts persist in the DNA through a round of cell replication, they can become permanent mutations. mdpi.com Cells have evolved multiple DNA repair pathways to counteract the damaging effects of alkylating agents. nih.gov
The highly mutagenic O⁶-alkylguanine adducts are primarily repaired by a protein called O⁶-alkylguanine-DNA alkyltransferase (AGT), also known as O⁶-methylguanine-DNA methyltransferase (MGMT) in humans. mdpi.comgrantome.com This protein directly transfers the alkyl group from the guanine base to one of its own cysteine residues in a stoichiometric, "suicide" reaction. mdpi.com The activity of MGMT varies among individuals and tissues, which can be a significant factor in determining cancer susceptibility.
Other adducts, such as N⁷-methylguanine and N³-methyladenine, are primarily removed by the base excision repair (BER) pathway. nih.govnih.gov This process involves a DNA glycosylase that recognizes and excises the damaged base, followed by the action of other enzymes to restore the correct DNA sequence. nih.gov The efficiency and fidelity of these repair systems are crucial in mitigating the genotoxic effects of this compound exposure. nih.gov
Mutational Signatures Linked to DNA Damage
The carcinogenicity of N-nitrosamines is intrinsically linked to their metabolic activation into reactive electrophiles that can bind to DNA, forming adducts. These DNA adducts, if not repaired, can lead to miscoding during DNA replication and result in characteristic patterns of mutations known as mutational signatures.
Research into various N-nitrosamines has identified distinct mutational signatures. For instance, the tobacco-specific nitrosamines NNN and NNK are known to form pyridyloxobutyl (POB) DNA adducts, which lead to mutational signatures characterized by T>N and C>T mutations. nih.gov Similarly, exposure to N-nitrosodimethylamine (NDMA) results in a high frequency of GC→AT transitions, particularly in the 5'-Pu-G-3' sequence context. nih.gov This signature is attributed to the formation of O6-methylguanine (m6G), a mutagenic DNA adduct. nih.gov
While a specific mutational signature for this compound has not been definitively characterized in the available literature, it is plausible that its metabolic activation would lead to the formation of isobutyl-DNA adducts. The subsequent mutational patterns would likely be influenced by the nature of these adducts and the cellular DNA repair mechanisms. Based on the patterns observed with other alkylating nitrosamines, it is hypothesized that the mutational signature of this compound could involve specific transversion and transition mutations.
Table 1: Examples of Mutational Signatures Associated with N-Nitrosamines
| N-Nitrosamine Compound | Key DNA Adducts | Dominant Mutational Signature |
| N-nitrosonornicotine (NNN) | Pyridyloxobutyl (POB) | T>N and C>T mutations nih.gov |
| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | Pyridyloxobutyl (POB), Methyl | T>N and C>T mutations nih.gov |
| N-nitrosodimethylamine (NDMA) | O6-methylguanine (m6G) | GC→AT transitions nih.gov |
Interindividual Variability in Metabolism and Genetic Polymorphisms
The metabolic activation and detoxification of N-nitrosamines are primarily carried out by cytochrome P450 (CYP) enzymes. acs.orghesiglobal.org The rate and pathway of metabolism can vary significantly among individuals, leading to differences in susceptibility to the carcinogenic effects of these compounds. This interindividual variability is largely attributed to genetic polymorphisms in the genes encoding these metabolic enzymes. nih.gov
Studies on nitrosamines such as N-nitrosodipropylamine and N-nitrosodibutylamine, which are structurally related to this compound, have implicated specific CYP isozymes in their metabolism. For example, cytochrome P450 2B1 has been shown to catalyze the α-hydroxylation of these long-chain nitrosamines, a critical step in their metabolic activation. nih.gov Cytochrome P450 2E1 is also involved in the metabolism of some nitrosamines. nih.gov
Genetic polymorphisms in CYP genes can result in enzymes with altered activity, leading to "poor," "intermediate," "extensive," or "ultrarapid" metabolizer phenotypes. nih.gov For instance, polymorphisms in the CYP2A6 gene are known to affect the metabolism of nicotine and tobacco-specific nitrosamines, influencing an individual's smoking behavior and cancer risk. Similarly, variations in CYP2E1 have been studied in relation to the metabolism of NDMA.
It is therefore highly probable that genetic polymorphisms in CYP enzymes, such as those in the CYP2B and CYP2E families, would influence the metabolism of this compound. Individuals with genetic variants leading to higher enzymatic activity towards this compound would be expected to produce higher levels of DNA-damaging metabolites, potentially increasing their cancer risk. Conversely, individuals with polymorphisms that result in decreased metabolic activation may have a lower risk.
Table 2: Key Cytochrome P450 Enzymes in Nitrosamine Metabolism and the Impact of Genetic Polymorphisms
| Enzyme | Substrate Examples | Role in Metabolism | Impact of Genetic Polymorphisms |
| CYP2A6 | Nicotine, NNN, NNK | Metabolic activation | Affects nicotine dependence and risk of tobacco-related cancers. |
| CYP2B1 | N-nitrosodipropylamine, N-nitrosodibutylamine | α-hydroxylation (activation) nih.gov | Potential to alter the activation rate of long-chain nitrosamines. |
| CYP2E1 | NDMA, N-nitrosodipropylamine | Metabolic activation nih.gov | Variations may influence susceptibility to NDMA-induced toxicity. |
Further research is necessary to specifically identify the CYP isozymes responsible for the metabolism of this compound and to characterize the functional consequences of genetic polymorphisms in these enzymes. Such studies would be crucial for a more accurate assessment of individual susceptibility to this compound.
Epidemiological Investigations and Human Exposure Assessment
Challenges in Epidemiological Studies of N-Nitrosamine Exposure
Epidemiological studies investigating the health risks associated with N-nitrosamine exposure, including N-Nitrosodiisobutylamine, are confronted by a number of significant challenges that can impact the validity and interpretation of their findings. nih.gov A primary difficulty lies in accurately assessing individual exposure levels. N-nitrosamines are a diverse class of compounds, and people are often exposed to a mixture of these substances from various sources, making it difficult to isolate the specific effects of this compound. researchgate.net
Furthermore, the low levels at which these compounds are typically present in the environment and diet necessitate highly sensitive analytical methods for detection. nih.gov Variations in dietary habits, lifestyle factors such as smoking, and occupational exposures can act as confounding variables that are difficult to control for in study designs. nih.gov Some epidemiological studies have shown mixed results regarding the direct link between nitrosamine (B1359907) intake and cancer risk in humans, suggesting that the risk from dietary or medication sources is likely low for the general population due to the body's natural detoxification processes. ujpronline.com
Another layer of complexity is the potential for endogenous formation of N-nitrosamines within the human body from precursor amines and nitrosating agents found in the diet and other environmental sources. nih.govnih.gov This internal formation pathway complicates efforts to quantify total exposure based solely on external sources. Additionally, there can be species-specific differences in the absorption, metabolism, and DNA repair mechanisms of N-nitrosamines, which means that findings from animal studies may not always be directly translatable to human health risks. nih.gov The lack of specific biomarkers of exposure for every individual N-nitrosamine, including this compound, further hampers the ability to establish a definitive dose-response relationship in human populations. nih.gov
Assessment of Human Exposure Pathways
Human exposure to this compound and other N-nitrosamines can occur through several pathways, including environmental, dietary, occupational, and pharmaceutical routes. nih.govnih.gov
N-nitrosamines can be present in the environment, leading to human exposure through contaminated air and water. nih.gov While specific data on this compound in environmental media is limited, the presence of other nitrosamines like N-Nitrosodimethylamine (NDMA) in drinking water is well-documented. who.intmdpi.com The formation of these compounds can occur during water treatment processes, particularly chloramination. mdpi.com Industrial emissions and certain agricultural chemicals may also contribute to the environmental burden of N-nitrosamines. nih.govwho.int Inhalation of contaminated air, especially in industrial settings or areas with high traffic, represents another potential route of environmental exposure. nih.gov
Diet is considered a major source of exposure to N-nitrosamines for the general population. nih.gov These compounds can be found in a variety of food products and beverages. analytice.comskpharmteco.comqascf.com The formation of N-nitrosamines in food can be promoted by processes such as curing, smoking, drying, and high-temperature cooking of meats and fish. skpharmteco.com
Foods that have been identified as potential sources of N-nitrosamines include:
Cured and processed meats (e.g., bacon, ham) qascf.com
Smoked and salted fish qascf.com
Cheese analytice.comqascf.com
Beer analytice.comskpharmteco.com
Soybean oil and other processed foods skpharmteco.com
Nitrates and nitrites, which can be naturally present in vegetables or added to foods as preservatives, can react with amines in the stomach to form N-nitrosamines endogenously. nih.govmdpi.com While N-Nitrosodimethylamine (NDMA) is the most frequently detected nitrosamine in food, other compounds, including N-Nitrosodi-n-butylamine (NDBA), have also been identified. skpharmteco.comqascf.commdpi.com
Common Dietary Sources of N-Nitrosamines
| Food Category | Examples | Contributing Factors |
|---|---|---|
| Processed Meats | Bacon, sausages, ham | Curing with nitrites, smoking, high-temperature cooking |
| Fish Products | Smoked fish, salted fish | Smoking, salting, presence of amines |
| Dairy Products | Certain cheeses | Processing and storage conditions |
| Beverages | Beer | Kilning of malt |
| Vegetables | Spinach, beets (as precursors) | High nitrate (B79036) content leading to endogenous formation |
Occupational settings, particularly in the rubber and leather industries, have been identified as having potentially high levels of N-nitrosamine exposure. nih.govnih.govntis.gov In the rubber industry, certain chemicals used as accelerators in the vulcanization process can lead to the formation of N-nitrosamines, including N-Nitrosodibutylamine. nih.govnih.gov Workers in areas such as milling, curing, and extrusion may be at an increased risk of exposure through inhalation of fumes and dermal contact. osha.gov
The leather tanning industry is another sector where N-nitrosamine exposure has been documented. ntis.gov The use of certain chemicals in the dehairing process can result in the formation of these compounds. ntis.gov Other industries where occupational exposure to N-nitrosamines may occur include foundries, and the manufacturing and use of synthetic metalworking fluids. osha.gov
Industries with Potential N-Nitrosamine Exposure
| Industry | Potential Sources of Exposure | Commonly Detected Nitrosamines |
|---|---|---|
| Rubber Manufacturing | Vulcanization accelerators, curing processes | N-Nitrosodimethylamine (NDMA), N-Nitrosomorpholine (NMOR), N-Nitrosodibutylamine (NDBA) |
| Leather Tanning | Dehairing agents | N-Nitrosodimethylamine (NDMA) |
| Metalworking | Use of cutting fluids containing nitrites and amines | N-Nitrosodiethanolamine (NDELA) |
| Foundries | Combustion processes and use of certain amines | N-Nitrosodimethylamine (NDMA) |
In recent years, the presence of N-nitrosamine impurities in some pharmaceutical products has become a significant concern. ujpronline.comresolvemass.ca The formation of these impurities can occur during the synthesis of the active pharmaceutical ingredient (API) or in the final drug product during storage. resolvemass.ca The presence of certain solvents, reagents, or catalysts, along with specific reaction conditions, can lead to the generation of N-nitrosamines. ujpronline.com
Several medications, including certain angiotensin II receptor blockers (e.g., valsartan) and ranitidine, have been subject to recalls due to the detection of nitrosamine impurities such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA). mdpi.comresolvemass.ca Regulatory agencies worldwide have established strict limits for these impurities in pharmaceutical products to protect patient safety. resolvemass.ca While this compound has not been as commonly reported as some other nitrosamines in pharmaceuticals, the potential for its formation exists if the necessary precursors are present during the manufacturing process.
Biomarkers of Exposure and Effect
Biomarkers are crucial tools in assessing human exposure to N-nitrosamines and understanding their potential health effects. nih.gov These can be broadly categorized as biomarkers of exposure, which indicate the amount of a substance that has entered the body, and biomarkers of effect, which signal a biological response to that substance. cdc.gov
For N-nitrosamines, biomarkers of exposure often involve the measurement of the parent compound or its metabolites in biological fluids such as urine or blood. nih.govnih.gov For example, urinary metabolites of tobacco-specific nitrosamines have been extensively used to quantify exposure in smokers and those exposed to secondhand smoke. nih.gov While specific metabolites for this compound are not as well-characterized in humans, the general metabolic pathways for N-nitrosodialkylamines have been studied in human liver microsomes, suggesting that similar approaches could be developed. nih.gov
Biomarkers of effect for N-nitrosamines are often related to their genotoxic properties. After metabolic activation, N-nitrosamines can form reactive electrophiles that bind to DNA, forming DNA adducts. mdpi.comresearchgate.net These adducts, if not repaired, can lead to mutations and potentially initiate the carcinogenic process. nih.gov The detection of specific DNA adducts in tissues or circulating cells can serve as a biomarker of a biologically effective dose. nih.gov For instance, ethyl DNA adducts have been detected in the tissues of smokers, likely arising from the metabolism of N-nitrosamines like NDEA. mdpi.com While data specific to this compound adducts in humans is limited, this remains a key area of research for understanding its carcinogenic risk.
Correlation between Exposure and Health Outcomes
Direct epidemiological studies evaluating the correlation between human exposure specifically to this compound and subsequent health outcomes are not available in published literature. The majority of human health data relates to the broader class of N-nitroso compounds or more commonly studied specific compounds like N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). However, the extensive body of research on N-nitrosamines as a class provides a strong basis for inferring potential health risks.
N-nitroso compounds are recognized as potent carcinogens in numerous animal species, and there is a consensus that they are likely to be carcinogenic to humans. who.intresearchgate.net The International Agency for Research on Cancer (IARC) and the U.S. National Toxicology Program (NTP) have classified several N-nitrosamines based on their carcinogenic potential. osha.govnih.gov While this compound is not individually classified by IARC, the related compound N-Nitrosodi-n-butylamine is classified as "reasonably anticipated to be a human carcinogen" by the NTP and as a Group 2B carcinogen by IARC, meaning it is "possibly carcinogenic to humans". nih.govscbt.com This is based on sufficient evidence of carcinogenicity in experimental animals. nih.govscbt.com
Human exposure to N-nitrosamines can occur through diet, tobacco smoke, certain consumer products, and occupational settings. researchgate.netnih.gov Industries with notable exposure potential include rubber and leather manufacturing, dye and surfactant industries, and foundries. epa.gov Given that human cells metabolize nitrosamines in a manner similar to animal cells, it is anticipated that these compounds are also carcinogenic in humans. inspq.qc.ca
Epidemiological studies on other nitrosamines, such as NDMA, have shown associations between dietary intake and an increased risk of certain cancers. For instance, a large prospective study, the European Prospective Investigation into Cancer and Nutrition (EPIC)-Norfolk study, found that dietary intake of NDMA was associated with a higher incidence of gastrointestinal cancers, particularly rectal cancer. researchgate.neturl.edu Another study of occupational exposure to NDMA reported associations with several cancer types, including gastric, liver, and bladder cancers. cdc.gov
While these findings are not specific to this compound, they highlight the carcinogenic potential of the N-nitrosamine class of compounds. The primary health concern associated with exposure to these compounds is an increased risk of cancer, with target organs often including the liver, gastrointestinal tract, bladder, and esophagus. osha.govepa.gov
Data Tables
The following tables provide context on the classification and occupational exposure levels of N-nitroso compounds, which helps in understanding the potential risks associated with this compound.
Table 1: Carcinogenicity Classifications of Selected N-Nitroso Compounds by IARC
| Compound | IARC Group Classification | Description |
| N-Nitrosodimethylamine (NDMA) | Group 2A | Probably carcinogenic to humans |
| N-Nitrosodiethylamine (NDEA) | Group 2A | Probably carcinogenic to humans |
| N-Nitrosodi-n-butylamine (NDBA) | Group 2B | Possibly carcinogenic to humans |
| N-Nitrosopiperidine (NPIP) | Group 2B | Possibly carcinogenic to humans |
| N-Nitrosopyrrolidine (NPYR) | Group 2B | Possibly carcinogenic to humans |
| N-Nitrosomorpholine (NMOR) | Group 2B | Possibly carcinogenic to humans |
| Source: International Agency for Research on Cancer (IARC) researchgate.net |
Table 2: Examples of Occupational Exposure to N-Nitrosamines in Various Industries
| Industry | N-Nitrosamine Compound(s) Detected | Range of Airborne Concentrations (µg/m³) |
| Rubber Industry | NDMA, NDEA, NMOR, N-Nitrosodiisopropylamine (NDiPA), N-Nitrosodiphenylamine (NDPhA) | 0.005 - 1.6 |
| Leather Tanneries | N-Nitrosodimethylamine (NDMA) | Predominantly NDMA detected |
| Source: Occupational Safety and Health Administration (OSHA) osha.gov |
Analytical Methodologies for N Nitrosodiisobutylamine Detection and Quantification
Extraction and Sample Preparation Techniques
The initial and one of the most critical steps in the analytical workflow is the effective extraction and clean-up of the analyte from the sample matrix. thermofisher.com This process aims to isolate and concentrate N-nitrosamines while removing interfering components from complex matrices such as active pharmaceutical ingredients (APIs), drug products, and biological fluids. researchgate.netthermofisher.com Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netb-cdn.net
Liquid-Liquid Extraction (LLE) is a conventional method for separating nitrosamines based on their differential solubility in two immiscible liquid phases. Dichloromethane is a frequently used extraction solvent for N-nitrosamines. b-cdn.netnih.gov The process may involve back-extraction with an acid to remove basic amines. nasa.gov A salting-out liquid-liquid extraction (SALLE) technique has also been developed for the quantification of multiple nitrosamine (B1359907) contaminations in antibody drugs, demonstrating good accuracy with recoveries ranging from 75.4% to 114.7%. nih.gov
Solid-Phase Extraction (SPE) offers an alternative to LLE, often providing cleaner extracts and reducing solvent consumption. nih.gov Various sorbents can be employed, with selection depending on the specific properties of the analyte and the matrix. For instance, a method for analyzing N-nitrosodimethylamine (NDMA) in groundwater utilized an SPE cartridge with activated coconut charcoal, achieving extraction efficiencies of 61 ± 7 percent. nasa.gov U.S. EPA Method 521, which can be adapted for various sample types, recommends coconut carbon SPE cartridges for nitrosamine analysis. thermofisher.com For antitussive syrups, a method using strong cation-exchange functionalized polymeric sorbent cartridges yielded matrix spike recoveries between 90% and 120% for several small molecule N-nitrosamines. bohrium.com
Automated sample preparation workflows, which can incorporate steps like vortex mixing and centrifugation, have been developed to improve the accuracy, reliability, and throughput of these extraction techniques. thermofisher.com
Table 1: Comparison of Extraction Techniques for N-Nitrosamines
| Technique | Common Solvents/Sorbents | Typical Recovery Rates | Key Advantages | Source |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Dichloromethane | 70% - 114% | Widely applicable, established method | nih.gov |
| Salting-Out LLE (SALLE) | Acetonitrile/Water with Salt | 75.4% - 114.7% | Improved extraction efficiency for polar compounds | nih.gov |
| Solid-Phase Extraction (SPE) | Activated Coconut Charcoal, Polymeric Sorbents | ~61% (NDMA), 90% - 120% (various nitrosamines) | Reduced solvent use, cleaner extracts, potential for automation | nasa.govbohrium.com |
Chromatographic Separation Methods
Following extraction, chromatographic techniques are employed to separate N-Nitrosodiisobutylamine from other compounds in the sample extract prior to detection. Both liquid chromatography and gas chromatography are widely used for this purpose. nih.gov
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful tools for the separation of N-nitrosamines. nih.govlcms.cz These methods are particularly suitable for less volatile and thermolabile nitrosamines. A common approach involves using a reversed-phase column, such as a C18 column. lcms.cz
For the analysis of nine different N-nitrosamines, a UHPLC system with a Hypersil GOLD C18 column was utilized. lcms.cz The separation was achieved using a gradient elution with mobile phases consisting of water and methanol, both containing 0.1% formic acid. lcms.cz This setup allows for the robust separation and subsequent identification and quantification of the target compounds. lcms.cz The development of LC-based methods is a key focus for regulatory agencies and drug manufacturers for monitoring N-nitrosamine impurities in pharmaceutical products. nih.gov
Gas Chromatography (GC) is a well-established and highly effective technique for the separation of volatile N-nitrosamines, including this compound. nih.govb-cdn.net The choice of injection technique is crucial; headspace injection is often preferred as it can reduce matrix effects and increase specificity. thermofisher.comb-cdn.net
Various GC methods have been developed for quantifying N-nitrosamine impurities in a range of drug products. nih.gov For instance, a validated GC-mass spectrometry (GC-MS) based method has been used to quantify nitrosamines in different product matrices. b-cdn.net The selection of the GC column is critical for achieving adequate separation. In one method for determining volatile nitrosamines in sausages, a factorial design was used to optimize extraction and separation conditions for analysis by GC coupled with a thermal energy analyzer (TEA). researchgate.net
Spectrometric Detection Techniques
Due to the typically low concentration of N-nitrosamine impurities, highly sensitive and selective detection techniques are required. Mass spectrometry is the predominant technique used for this purpose. nih.gov
Mass Spectrometry (MS) provides high specificity for the identification and quantification of analytes based on their mass-to-charge ratio. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is often employed. nih.govresearchgate.net MS/MS involves the selection of a specific parent ion, its fragmentation, and the detection of a resulting daughter ion, which significantly reduces background noise and matrix interferences. nih.gov High-resolution mass spectrometry (HRMS) offers another layer of specificity by providing highly accurate mass measurements, which aids in the definitive identification of compounds. nih.gov
The combination of chromatographic separation with mass spectrometric detection, known as hyphenated techniques, provides the sensitivity and selectivity required for trace-level analysis of this compound. nih.govresearchgate.net
LC-MS/MS is a versatile and powerful technique for analyzing a wide range of N-nitrosamines, including those that are non-volatile. nih.gov Numerous LC-MS/MS methods have been developed and validated for the quantification of nitrosamine impurities in various drugs. nih.govnih.gov For example, an LC-MS/MS method was developed for the quantification of thirteen nitrosamine contaminations in antibody drugs, achieving a limit of quantification (LOQ) of 0.5 μg/L. nih.gov Another method using UHPLC coupled to a high-resolution Orbitrap mass spectrometer achieved detection limits ranging from 0.4 to 12 ng/L for nine nitrosamines in water samples. lcms.cz
GC-MS and GC-MS/MS are the preferred methods for volatile nitrosamines. nih.govresearchgate.net Regulatory bodies like the U.S. Food and Drug Administration (FDA) have published several GC-MS/MS methods for the detection of volatile nitrosamines. researchgate.net These methods offer excellent sensitivity and are widely applied in the analysis of pharmaceutical products. nih.gov For example, a method for analyzing nine volatile N-nitrosamines in meat products used GC with positive-ion chemical ionization/mass spectrometry (CI/MS), achieving limits of detection from 0.15 to 0.37 µg kg⁻¹. nih.gov
Table 2: Performance of Coupled Analytical Techniques for N-Nitrosamine Analysis
| Technique | Matrix | Target Analytes | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Source |
|---|---|---|---|---|
| LC-MS/MS | Antibody Drugs | 13 N-nitrosamines | LOQ: 0.5 μg/L | nih.gov |
| LC-HRMS | Drinking Water & Wastewater | 9 N-nitrosamines | LOD: 0.4 to 12 ng/L | lcms.cz |
| GC-CI/MS | Meat Products | 9 volatile N-nitrosamines | LOD: 0.15 to 0.37 µg kg⁻¹ | nih.gov |
| GC-MS/MS | Drug Products | Volatile N-nitrosamines (NDMA, NDEA, etc.) | LOD: 0.01 ppm; LOQ: 0.05 ppm (Headspace mode) | researchgate.net |
Method Validation and Performance Criteria
Sensitivity and Selectivity Assessment
Sensitivity of an analytical method refers to its ability to discriminate between small differences in analyte concentration. For this compound, as with other nitrosamines, high sensitivity is paramount due to the low levels at which these impurities are considered a risk. edqm.eu Analytical techniques coupled with mass spectrometry, such as LC-MS/MS or GC-MS/MS, are often required to achieve the necessary sensitivity for trace-level quantification. nih.gov The development of these methods focuses on optimizing parameters to maximize the response for NDiBA, allowing for its detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.
Selectivity , or specificity, is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In the analysis of NDiBA, selectivity is crucial to distinguish it from structurally similar compounds, including its isomers like N-Nitrosodibutylamine (NDBA), and from matrix interferences. Chromatographic separation is a key factor in achieving selectivity, where the method is optimized to separate NDiBA from other sample components before detection. The use of high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS) further enhances selectivity by identifying the analyte based on its specific mass-to-charge ratio and fragmentation patterns. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ) Studies
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. lcms.cz For nitrosamine impurities like NDiBA, establishing low LOD and LOQ values is a critical aspect of method validation, ensuring that the analytical procedure can reliably measure these impurities at or below the regulatory limits. nih.gov
The determination of LOD and LOQ is typically based on the signal-to-noise ratio (S/N), where the LOD is often established at an S/N of 3:1, and the LOQ at an S/N of 10:1. nano-ntp.com These values are determined experimentally by analyzing a series of diluted solutions of the analyte. nano-ntp.com Due to a lack of specific studies on this compound, the following table presents LOD and LOQ values for other nitrosamines, which exemplify the performance of the analytical techniques used for this class of compounds.
| Nitrosamine | Analytical Technique | Matrix | LOD | LOQ |
|---|---|---|---|---|
| N-Nitrosodimethylamine (NDMA) | HPLC-APCI-MS/MS | Pharmaceuticals | 0.04 mg/kg | - |
| N-Nitrosodiethylamine (NDEA) | HPLC-APCI-MS/MS | Pharmaceuticals | - | 0.04 mg/kg |
| N-Nitroso N-Desmethyl Diphenhydramine | LC/MS | Pharmaceuticals | 0.05 ng/mL | 0.1 ng/mL |
| N-Nitrosodibutylamine (NDBA) | LC-MS/MS | Sertraline HCl Drug Substance | - | - |
Application in Various Matrices (e.g., pharmaceuticals, environmental samples)
Analytical methodologies for this compound are applicable to a variety of matrices, with pharmaceuticals and environmental samples being of primary concern. nih.govcdc.gov The presence of nitrosamines in these matrices is a significant safety issue, necessitating robust and reliable analytical methods for their monitoring and control. nih.govijpsjournal.com
In the pharmaceutical industry , the focus is on detecting and quantifying NDiBA in active pharmaceutical ingredients (APIs) and finished drug products. ijpsjournal.com The formation of nitrosamines can occur during the synthesis of the API or during the storage of the drug product. ijpsjournal.com Analytical methods, therefore, must be capable of handling complex matrices that include the API and various excipients. b-cdn.net Sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often employed to remove matrix interferences and concentrate the analyte before analysis by LC-MS or GC-MS. b-cdn.netsemanticscholar.org The insights gained from the analysis of other nitrosamines in drugs like valsartan, ranitidine, and metformin (B114582) are directly applicable to developing and validating methods for NDiBA in pharmaceutical products. b-cdn.netnih.gov
In the context of environmental samples , the analysis of NDiBA may be required in water (drinking water, wastewater), soil, and air. cdc.gov Nitrosamines can enter the environment through industrial discharges and other sources. cdc.gov Environmental analysis presents its own set of challenges due to the typically lower concentrations of the analyte and the complexity of the sample matrices. Analytical methods for environmental monitoring must be highly sensitive to detect trace levels of NDiBA. cdc.gov For instance, methods have been developed for other nitrosamines in drinking water that can achieve detection limits in the low nanogram per liter (ng/L) range. cdc.gov
The following table provides examples of the application of analytical methods for the detection of various nitrosamines in different matrices.
| Nitrosamine | Analytical Technique | Matrix |
|---|---|---|
| N-Nitrosodimethylamine (NDMA) | GC-MS | Pharmaceuticals |
| N-Nitrosodiethylamine (NDEA) | GC-MS | Pharmaceuticals |
| N-Nitrosodiisopropylamine (NDIPA) | GC-MS/MS | Telmisartan Drug Substance |
| N-Nitrosodibutylamine (NDBA) | LC-MS/MS | Sertraline HCl Drug Substance |
| N-Nitrosodi-n-propylamine | GC-MS | Wastewater |
Risk Assessment and Mitigation Strategies for N Nitrosodiisobutylamine
Principles of N-Nitrosamine Risk Assessment
A systematic risk assessment is fundamental to controlling the presence of N-nitrosamine impurities in drug products. This process involves a thorough evaluation of the manufacturing process to identify and mitigate potential risks of nitrosamine (B1359907) formation. qbdgroup.com Key elements of this assessment include analyzing raw materials, excipients, and manufacturing equipment and processes. qbdgroup.com
Toxicological Risk Evaluation
N-nitrosamines are classified as a "cohort of concern" due to their high carcinogenic potential, as outlined in the ICH M7 (R2) guideline. pmda.go.jpqualityexecutivepartners.com This classification signifies that they are potent mutagenic carcinogens requiring control at levels significantly lower than the standard Threshold of Toxicological Concern (TTC). pmda.go.jpkobia.kr The toxicological risk evaluation for N-nitrosamines hinges on their ability to cause DNA damage, which can lead to cancer. tentamus-pharma.de Therefore, a comprehensive assessment of their mutagenic and carcinogenic potential is a critical first step in the risk assessment process. fda.gov
Carcinogenic Potency Categorization Approaches (e.g., CPCA, Alpha-Hydrogen Score)
To streamline the evaluation of the numerous potential N-nitrosamine impurities, regulatory bodies and scientific groups have developed structure-activity relationship (SAR)-based methods to predict carcinogenic potency. nih.gov
The Carcinogenic Potency Categorization Approach (CPCA) , developed by the FDA in collaboration with international regulators, is a prominent methodology. fda.govpharmtech.com The CPCA assigns a nitrosamine to one of five potency categories based on its chemical structure, with each category having a corresponding acceptable intake (AI) limit. nih.govzamann-pharma.com This approach considers activating and deactivating molecular features that influence the α-hydroxylation metabolic activation pathway, a key mechanism for the carcinogenicity of many nitrosamines. nih.govfda.gov
A central component of the CPCA is the alpha-hydrogen score . This score is determined by the number and location of hydrogen atoms on the carbon atoms directly attached to the amine nitrogen of the nitrosamine. researchgate.net The alpha-hydrogen environment is a critical determinant of the molecule's potential for metabolic activation and, consequently, its carcinogenic potency. fda.govresearchgate.net The potency score in the CPCA is calculated as follows:
Potency Score = α-Hydrogen Score + Deactivating Feature Scores + Activating Feature Scores zamann-pharma.com
A higher potency score generally indicates a lower predicted carcinogenic potency. zamann-pharma.comresearchgate.net
Table 1: CPCA Potency Categories and Corresponding AI Limits
| Potency Category | Predicted Carcinogenic Risk | Recommended AI Limit (ng/day) |
| 1 | Highest | 18 - 26.5 |
| 2 | High | 100 |
| 3 | Moderate | 400 |
| 4 | Low | 1500 |
| 5 | Lowest | 1500 |
Acceptable Intake (AI) Limit Derivation Methodologies
The Acceptable Intake (AI) limit represents a level of exposure to an impurity that poses a negligible risk of carcinogenicity over a lifetime. khlaw.com For N-nitrosamines, AI limits are derived through several methodologies:
Compound-Specific Data: When available, rodent carcinogenicity data, such as the TD50 (the dose rate that gives a 50% tumor incidence), is used to calculate a compound-specific AI limit. fda.gov
Read-Across Analysis: In the absence of data for a specific nitrosamine, a read-across approach from a structurally similar surrogate with robust carcinogenicity data may be used. nih.gov
Carcinogenic Potency Categorization Approach (CPCA): As discussed, the CPCA provides a systematic way to assign an AI limit based on the predicted carcinogenic potency derived from the nitrosamine's chemical structure. nih.govfda.gov This is particularly useful for novel or data-poor nitrosamines. nih.gov
Threshold of Toxicological Concern (TTC): For nitrosamines with very low predicted carcinogenic potency (Category 5 in the CPCA), the general TTC of 1.5 micrograms/day (1500 ng/day) from the ICH M7 guideline is applied. fda.govmavenrs.com
Regulatory Frameworks and Guidelines
International and national regulatory bodies have established comprehensive frameworks and guidelines to address the risks of N-nitrosamine impurities in pharmaceuticals.
International and National Regulatory Perspectives (e.g., ICH, EMA, FDA)
International Council for Harmonisation (ICH): The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities, including N-nitrosamines. zamann-pharma.com N-nitrosamines are categorized as a "cohort of concern" within this guideline, necessitating stringent control measures. fda.gov The ICH is also working on an addendum to the M7 guideline to establish harmonized acceptable intake limits for nitrosamine impurities. raps.orgusp.org
European Medicines Agency (EMA): The EMA has been proactive in addressing the issue of nitrosamine impurities since their detection in certain medications in 2018. europa.eu The agency has provided detailed guidance for marketing authorization holders on risk evaluation, confirmatory testing, and risk mitigation. europa.eu The EMA has adopted the CPCA for establishing AI limits for N-nitrosamines. europeanpharmaceuticalreview.com
U.S. Food and Drug Administration (FDA): The FDA has issued several guidance documents for industry on the control of nitrosamine impurities in human drugs. khlaw.comfda.gov These guidances outline the agency's recommendations for risk assessment, testing methodologies, and the establishment of AI limits. khlaw.com The FDA was a key developer of the CPCA and utilizes it in their regulatory decision-making. fda.govpharmtech.com
Table 2: Key Regulatory Guidances on N-Nitrosamines
| Regulatory Body | Key Guidance Document(s) | Focus Areas |
| ICH | M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities | Framework for assessment and control of mutagenic impurities, including the "cohort of concern." |
| EMA | Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products | Risk evaluation, confirmatory testing, risk mitigation, and adoption of CPCA. |
| FDA | Control of Nitrosamine Impurities in Human Drugs; Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) | Risk assessment, testing, mitigation strategies, and AI limit recommendations based on CPCA. |
Compliance and Quality Control in Industries
Pharmaceutical manufacturers are responsible for ensuring the quality and safety of their products. europa.eu This requires a robust quality risk management approach to control N-nitrosamine impurities. efpia.eu
Key aspects of industry compliance and quality control include:
Comprehensive Risk Assessments: Manufacturers must conduct thorough risk assessments of their manufacturing processes to identify potential sources of nitrosamine formation. outsourcedpharma.com This includes evaluating raw materials, solvents, reagents, and manufacturing conditions. efpia.eucefic.org
Validated Analytical Testing: Sensitive and appropriately validated analytical methods are necessary for the detection and quantification of N-nitrosamine impurities at the low levels required by AI limits. pmda.go.jptentamus-pharma.de
Implementation of Control Strategies: Based on the risk assessment, manufacturers must implement control strategies to prevent or reduce the formation of nitrosamines. pmda.go.jp This can involve process optimization, sourcing high-quality raw materials, and implementing purification steps. zamann-pharma.com
Lifecycle Management: The risk of nitrosamine formation should be monitored throughout the product lifecycle, including during storage, as degradation can also be a source of these impurities. kobia.kreuropa.eu
Risk Management and Mitigation Strategies in Pharmaceutical Manufacturing
The control and mitigation of N-Nitrosodiisobutylamine and other nitrosamine impurities in pharmaceutical products are critical components of ensuring patient safety. pharmaexcipients.comnih.govpharmaexcipients.comuliege.beregulatoryaffairsnews.com Regulatory agencies worldwide have established frameworks for the risk assessment, testing, and mitigation of these impurities in drug products. pharmaexcipients.comnih.govpharmaexcipients.com A comprehensive risk management plan is essential for manufacturers to identify potential sources of contamination and implement effective control strategies. pharmaexcipients.com This involves a thorough evaluation of the manufacturing process, from raw materials to the final drug product. regulatoryaffairsnews.compmda.go.jp
Identification of Root Causes of Contamination (e.g., impurities, degradation)
The formation of N-nitrosamines, including this compound, in pharmaceutical products can stem from several root causes. nih.govyoutube.com These impurities can be introduced through various pathways during the synthesis of the active pharmaceutical ingredient (API) and the manufacturing of the final drug product. nih.govsyngeneintl.com
One of the primary sources of contamination is the presence of impurities in raw materials. nih.gov Nitrosating agents, such as nitrites, can be present as impurities in excipients, solvents, and even the water used during manufacturing. pharmaexcipients.com If the API or its precursors contain secondary or tertiary amine functionalities, these can react with the nitrosating agents to form nitrosamines. pharmaexcipients.comnih.gov The use of recovered solvents, reagents, and catalysts without adequate purification can also introduce nitrosamine impurities or their precursors. fda.govefpia.eu
Degradation of the drug substance or excipients is another significant root cause. nih.govnih.gov Certain active pharmaceutical ingredients can degrade over time, particularly under specific storage conditions, to form secondary or tertiary amines. nih.gov For instance, some APIs have been found to degrade into dimethylamine (DMA), which can then react with nitrites present in excipients to form N-nitrosodimethylamine (NDMA). nih.gov This highlights the importance of understanding the stability of the API and its potential degradation pathways. The manufacturing process itself, especially steps involving high temperatures like wet granulation and drying, can also promote nitrosation reactions. researchgate.net
Furthermore, the interaction between the drug substance and impurities in excipients is a key factor. researchgate.net Traces of nitrites in commonly used excipients can react with vulnerable amine moieties in the active molecule, leading to the formation of nitrosamine drug substance-related impurities (NDSRIs). researchgate.net
Process Optimization and Control Measures (e.g., nitrite (B80452) scavengers, pH modifiers)
To mitigate the risk of this compound formation, pharmaceutical manufacturers can implement several process optimization and control measures. These strategies focus on preventing the chemical reactions that lead to nitrosamine formation. researchgate.net
One effective approach is the use of nitrite scavengers . pharmaexcipients.comnih.govpharmaexcipients.comresearchgate.net These are compounds that compete with the amine for the nitrosating agent, thereby inhibiting the formation of nitrosamines. pharmaexcipients.com Antioxidants such as ascorbic acid (Vitamin C) and alpha-tocopherol (B171835) (Vitamin E) have been shown to be effective nitrite scavengers and their use in pharmaceutical products has been noted by the FDA. pharmaexcipients.compharmaexcipients.com Other molecules, including certain amino acids like L-cysteine, histidine, and lysine, have also been evaluated for their nitrite scavenging capabilities. pharmaexcipients.com The selection of a suitable scavenger is crucial and should be based on the specific characteristics of the drug product and its manufacturing process. usp.org
| Scavenger Type | Examples | Mechanism of Action |
|---|---|---|
| Antioxidant Vitamins | Ascorbic Acid (Vitamin C), α-Tocopherol (Vitamin E) | Reduces the nitrosating agent to a non-nitrosating compound. pharmaexcipients.com |
| Amino Acids | L-cysteine, Histidine, Lysine | Reacts with nitrosating agents, preventing them from reacting with amines. pharmaexcipients.com |
| Other Antioxidants | Propyl gallate, Butylated hydroxyanisole (BHA), Butylated hydroxytoluene (BHT) | Inhibits oxidation and scavenges nitrosating agents. pharmaexcipients.com |
Another critical control measure is the modification of pH . The formation of nitrosamines is highly dependent on the pH of the reaction environment, with acidic conditions generally favoring nitrosation. nih.govnih.gov By adjusting the pH of the manufacturing process to be less acidic, the rate of nitrosamine formation can be significantly reduced. usp.org For instance, modifying the pH from 3 to 5 has been shown to decrease the nitrosamine content in a drug substance. usp.org However, it is important to consider that a major change in pH can impact other critical process parameters and the stability of the drug product. usp.org
Cross-Contamination Prevention
Preventing cross-contamination is a fundamental aspect of good manufacturing practices (GMP) and is crucial for controlling nitrosamine impurities. pharmaexcipients.com Cross-contamination can occur when residues of nitrosamines or their precursors are transferred from one batch or product to another through shared equipment. efpia.euresearchgate.net
To mitigate this risk, manufacturers should implement rigorous cleaning and validation procedures for all equipment used in the manufacturing process. researchgate.net A thorough risk assessment should be conducted to identify potential points of cross-contamination. regulatoryaffairsnews.com This includes evaluating the entire manufacturing train, from raw material handling to final packaging.
Awareness of the entire supply chain is also vital in preventing cross-contamination. fda.gov API manufacturers need to have oversight of their suppliers to ensure that starting materials are not contaminated with nitrosamine impurities or their precursors. fda.gov Using dedicated equipment for processes that have a higher risk of nitrosamine formation can also be an effective preventative measure.
Environmental Risk Management Approaches
The presence of nitrosamines, including this compound, is not limited to pharmaceutical products; they are also found in the environment, including in water, food, and beverages. youtube.comnih.gov Therefore, environmental risk management is an important consideration. The U.S. Environmental Protection Agency (EPA) has established guidelines for some nitrosamines in drinking water based on their carcinogenic risk. tcmda.com
Risk assessment for nitrosamines in the environment generally follows a methodology of extrapolating data from animal studies to estimate the risk to humans. tcmda.com This process involves several assumptions and can vary between different regulatory authorities. tcmda.com For N-Nitrosodi-n-butylamine, a related compound, the EPA has determined an oral slope factor, which is used to estimate the carcinogenic risk from oral exposure. epa.gov
In the context of pharmaceutical manufacturing, environmental risk management involves ensuring that manufacturing waste is handled and treated properly to prevent the release of nitrosamines and their precursors into the environment. This includes the treatment of wastewater from manufacturing facilities to remove or degrade these harmful compounds.
Conclusion and Future Research Directions on N Nitrosodiisobutylamine
Current Understanding and Key Findings
N-Nitrosodiisobutylamine is a nitrosoamine compound formed from the reaction of a nitrosating agent, such as nitrite (B80452), with its corresponding secondary amine, diisobutylamine (B89472), particularly under acidic conditions. nih.govnih.gov Like many N-nitrosamines, it is recognized as a potential carcinogen. researchgate.net The International Agency for Research on Cancer (IARC) has classified several related N-nitrosamines as probable human carcinogens (Group 2A), and the entire class is generally treated with a high degree of concern. nih.gov
Specific toxicological data on NDiBA are sparse. However, studies in hamsters have indicated that subcutaneous administration of high doses can lead to hemorrhage and other hematological changes. nih.gov The primary mechanism of carcinogenicity for nitrosamines is understood to involve metabolic activation by cytochrome P450 enzymes, leading to the formation of electrophilic species that can react with DNA, forming adducts that may cause genetic mutations if not repaired. mdpi.com It is presumed that NDiBA follows a similar bioactivation pathway.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H18N2O | PubChem nih.gov |
| Molecular Weight | 158.24 g/mol | PubChem nih.gov |
| Chemical Class | Nitrogen Compounds -> Nitrosamines | PubChem nih.gov |
| Vapor Pressure | 0.04 mmHg | Haz-Map nih.gov |
Knowledge Gaps and Unresolved Questions
Despite the general understanding of N-nitrosamines, significant knowledge gaps exist specifically for this compound. These gaps hinder accurate risk assessment and the development of effective mitigation strategies.
Carcinogenic Potency and Profile: There is a lack of comprehensive animal carcinogenicity data for NDiBA. Its carcinogenic potency relative to more well-studied nitrosamines like N-Nitrosodimethylamine (NDMA) is unknown. The specific target organs for NDiBA-induced tumors have not been clearly identified.
Metabolic Pathways: While a general mechanism of metabolic activation is assumed, the specific cytochrome P450 isozymes responsible for NDiBA bioactivation and the resulting metabolites have not been experimentally determined. mdpi.com
Environmental Occurrence and Fate: Data on the presence and concentration of NDiBA in drinking water, food, consumer products, and the environment are critically lacking. mdpi.comsigmaaldrich.com Its persistence, degradation pathways, and mobility in soil and water are also unresolved questions.
Formation Kinetics: The precise kinetic parameters and conditions that favor the formation of NDiBA from its precursors in various matrices (e.g., pharmaceuticals, food) are not well-established. researchgate.net
Human Exposure: Without data on its occurrence and validated biomarkers, the extent of human exposure to NDiBA is entirely unknown.
Emerging Research Areas
To address the aforementioned knowledge gaps, research is advancing in several key areas. These emerging fields hold the promise of providing the necessary tools and data to better understand and manage the risks associated with NDiBA.
Computational modeling has emerged as a powerful tool for predicting the risk of N-nitrosamine formation and toxicity, which can be applied to understudied compounds like NDiBA. researchgate.netresearchgate.net Quantum chemical computations and kinetic models are being used to elucidate reaction mechanisms and understand how factors like the amine precursor's structure and pKa influence nitrosation rates. researchgate.netnih.govacs.org Furthermore, (Quantitative) Structure-Activity Relationship ((Q)SAR) models and machine learning algorithms, such as graph neural networks, are being developed to predict the carcinogenic potential of novel nitrosamines based on their molecular structure. acs.orgnih.gov These in silico approaches can help prioritize nitrosamines for further toxicological testing and guide risk assessments in the absence of compound-specific data. researchgate.net
Advances in analytical and environmental technologies are crucial for monitoring and mitigating NDiBA contamination.
Detection: The development of highly sensitive and selective analytical methods, primarily utilizing liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), is essential for quantifying trace levels of NDiBA in complex matrices like food and pharmaceuticals. stocktitan.netacs.org Research into novel detection schemes, such as the colorimetric assay developed for NDMA, could lead to rapid, cost-effective, and portable screening tools. digitellinc.com
Remediation: For environmental contamination, nanoremediation is a promising area of research. epa.govmdpi.com The use of nanoparticles, particularly nanoscale zero-valent iron (nZVI), has shown effectiveness in degrading chlorinated solvents and heavy metals and holds potential for the chemical reduction and detoxification of nitrosamines in soil and groundwater. mdpi.comandersenint.com Additionally, sustainable approaches like bioremediation (using microorganisms) and phytoremediation (using plants) are being explored to naturally degrade or immobilize organic contaminants. greener-h2020.eubiochemjournal.com
| Technology | Principle of Action | Potential Advantages | References |
|---|---|---|---|
| Nanoremediation (e.g., nZVI) | Chemical reduction and degradation of contaminants at a molecular level. | High reactivity, rapid treatment, applicable for in-situ treatment. | epa.govmdpi.comandersenint.com |
| Bioremediation | Use of microorganisms to naturally degrade or detoxify pollutants. | Cost-effective, sustainable, minimal environmental disruption. | greener-h2020.eubiochemjournal.com |
| Phytoremediation | Use of plants to absorb, accumulate, or degrade contaminants from soil and water. | Low cost, aesthetically pleasing, suitable for large areas with low-level contamination. | greener-h2020.eu |
| In-Situ Chemical Oxidation (ISCO) | Injection of chemical oxidants to break down hazardous substances in place. | Reduces need for excavation, effective for a range of organic compounds. | andersenint.com |
Understanding the long-term health effects of low-level exposure to nitrosamines requires a focus on human-centric research.
Biomarker Development: A critical area of research is the identification and validation of specific biomarkers of exposure and effect for NDiBA. nih.gov This involves identifying unique metabolites of NDiBA in urine or blood or detecting specific DNA adducts in accessible cells. Such biomarkers are essential for accurately assessing human exposure levels in longitudinal studies and for establishing a definitive link between exposure and disease. mdpi.com The lack of identified biomarkers for other less-common nitrosamines highlights the significant challenge and importance of this research area. nih.gov
Interdisciplinary Research Needs
Addressing the multifaceted challenges posed by this compound requires a concerted, interdisciplinary research effort. Collaboration between chemists, toxicologists, data scientists, environmental engineers, and public health researchers is paramount. Toxicologists are needed to perform the foundational carcinogenicity studies, while analytical chemists develop the methods to detect the compound. Environmental scientists must investigate its presence and behavior in the ecosystem, and engineers must design effective remediation strategies. Finally, epidemiologists and clinical researchers are essential for designing the human studies that can translate this foundational science into a true understanding of human health risks, guided by data from advanced predictive models developed by computational scientists. stocktitan.net Such a collaborative approach is the only path forward to fully elucidate and mitigate the potential risks of this compound.
Q & A
Q. Data Highlights
- EN 12868:2017 Migration Test Parameters: Pre-boiling at 40°C for 10 min, followed by 24-hour migration in artificial saliva at 25°C .
- EPA Method 521 LOQ: 2 ng/L for NDiBA in water matrices .
- Carcinogenicity Thresholds: Reported TD₅₀ (tumorigenic dose) ranges from 1.2–3.5 mg/kg/day in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
